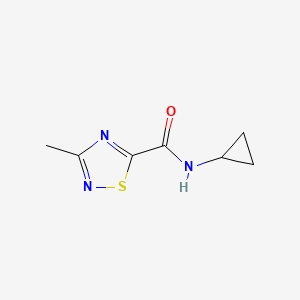![molecular formula C15H12FN3O3S B2443025 Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1105189-90-9](/img/structure/B2443025.png)
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
- This step involves reacting the intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate.
Esterification
- The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst like sulfuric acid.
Amination
- The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thieno[3,4-d]pyridazine Core
- Starting with a suitable thiophene derivative, such as 2-aminothiophene, the core structure is constructed through a series of cyclization reactions.
- Cyclization can be achieved using reagents like hydrazine hydrate and appropriate catalysts under reflux conditions.
化学反応の分析
Types of Reactions
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
-
Substitution
- The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thienopyridazine derivatives.
科学的研究の応用
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
-
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
- Differences in reactivity and biological activity due to the presence of chlorine.
-
Ethyl 5-amino-3-(3-bromophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a bromophenyl group.
- Bromine’s larger atomic size and different electronic properties affect the compound’s behavior.
-
Ethyl 5-amino-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a methylphenyl group.
- Methyl group’s electron-donating properties influence the compound’s reactivity and biological effects.
These comparisons highlight the unique properties of this compound, particularly its fluorophenyl group, which can significantly impact its chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPLBBYGYJYUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2442942.png)
![[(3S,4R)-1-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2442943.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2442945.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2442949.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2442951.png)

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442956.png)



![2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2442965.png)
